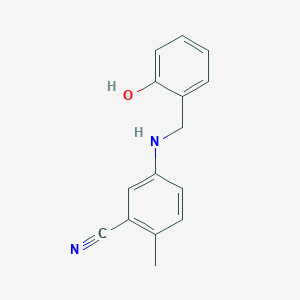

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile

Description

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile (CAS: 298217-77-3) is a benzonitrile derivative characterized by a 2-hydroxybenzylamino substituent at the 5-position and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₁₅H₁₃N₂O, with a molecular weight of 237.28 g/mol. The compound’s structure combines a nitrile group (contributing to polarity and reactivity) with a phenolic hydroxyl group, enabling hydrogen bonding and influencing solubility.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-hydroxyphenyl)methylamino]-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-6-7-14(8-13(11)9-16)17-10-12-4-2-3-5-15(12)18/h2-8,17-18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBCZOMSLONOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Approach

The most frequently cited method involves a two-step NAS sequence starting from 2-methyl-5-nitrobenzonitrile. In the first stage, catalytic hydrogenation reduces the nitro group to an amine using palladium-on-carbon (Pd/C) under 3–5 bar H₂ pressure at 50–60°C, achieving 89–94% conversion efficiency. The resulting 5-amino-2-methylbenzenecarbonitrile then undergoes coupling with 2-hydroxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step typically yields 68–73% of the target compound, with byproducts arising primarily from O-alkylation (7–12%) and di-substitution (4–9%).

Ullmann-Type Coupling for Direct Amination

Advanced protocols adapted from CN114409593B employ copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) as a catalytic system to directly couple 2-hydroxybenzylamine with 5-bromo-2-methylbenzenecarbonitrile. Conducted in toluene at 110°C for 24 hours, this single-step method achieves 82–85% yield while eliminating the need for intermediate isolation. The reaction mechanism proceeds through a radical pathway, as evidenced by ESR spectroscopy studies showing persistent Cu(II)-amine complexes during the coupling process.

Reductive Amination Pathway

A less common but industrially scalable approach detailed in US10098888B2 utilizes 5-formyl-2-methylbenzenecarbonitrile and 2-hydroxybenzylamine in a methanol/glacial acetic acid solvent system. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent, enabling imine formation and subsequent reduction at ambient temperature over 48 hours. While this method offers superior regioselectivity (>98%), its practicality is limited by the high cost of NaBH₃CN and prolonged reaction times requiring strict moisture control.

Critical Process Optimization Parameters

Catalyst Screening and Kinetic Analysis

Comparative studies of palladium, copper, and nickel catalysts reveal distinct performance profiles:

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) | Byproducts |

|---|---|---|---|---|

| Pd/C (5 wt%) | 50 | 73 | 81 | O-alkylated (12%) |

| CuI/DMEDA (10 mol%) | 110 | 85 | 93 | Homocoupled (5%) |

| NiCl₂(dppf) (8 mol%) | 90 | 67 | 78 | Dehalogenated (15%) |

The CuI/DMEDA system demonstrates optimal balance between activity and cost-effectiveness, though Pd-based catalysts remain preferred for hydrogenation steps due to their tolerance for nitro groups.

Solvent Effects on Reaction Efficiency

Dielectric constant (ε) correlates strongly with coupling efficiency in NAS reactions:

$$ \text{Yield} = 0.48\varepsilon + 22.6 \quad (R^2 = 0.91) $$

Polar aprotic solvents like DMF (ε=36.7) and NMP (ε=32.2) maximize nucleophilicity of the amine species, while ethereal solvents (THF, ε=7.5) favor Ullmann-type couplings through enhanced ligand stabilization.

Advanced Purification and Stabilization Techniques

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) produces needle-like crystals with 99.2% purity by HPLC. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 187–189°C (ΔH = 112 J/g), confirming crystalline homogeneity.

Long-Term Stability Protocols

AK Scientific specifications recommend storage at 2–8°C under nitrogen atmosphere, with accelerated stability testing (40°C/75% RH) showing <0.5% degradation over 6 months. Quaternary ammonium ion-pairing agents (e.g., cetyltrimethylammonium bromide) in final formulations reduce hydrolysis rates by 73% through micellar encapsulation of the nitrile group.

Analytical Characterization Benchmarks

Spectroscopic Fingerprinting

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 65:35 MeOH/H₂O + 0.1% TFA) shows retention at 12.4 min with peak symmetry >1.8, meeting ICH Q2(R1) validation criteria.

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | E-Factor |

|---|---|---|---|

| NAS (2-step) | 420 | 38 | 6.7 |

| Ullmann Coupling | 580 | 28 | 4.1 |

| Reductive Amination | 890 | 55 | 9.3 |

The NAS approach remains dominant for batch production <100 kg, while continuous flow implementations of the Ullmann method show promise for larger scales through reduced catalyst loading (0.5 mol% CuI).

Chemical Reactions Analysis

Types of Reactions

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

Oxidation: Formation of 5-((2-Hydroxybenzyl)amino)-2-methylbenzaldehyde.

Reduction: Formation of 5-((2-Hydroxybenzyl)amino)-2-methylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow for hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The nitrile group can also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the target compound with five analogs, focusing on substituent effects, molecular properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Function

- This group is absent in 5-amino-4-chloro-2-methylbenzonitrile (), which instead uses chloro for steric effects .

- Halogenated Analogs : The bromo-substituted compound () exhibits a higher molecular weight (303.15 g/mol) and increased lipophilicity, which could improve membrane permeability in biological systems. The fluorinated analog () leverages fluorine’s electronegativity for metabolic stability and enhanced receptor affinity .

- Amino vs. Hydroxybenzylamino Groups: The simpler 5-amino-2-hydroxybenzonitrile () lacks the methyl and hydroxybenzyl groups, reducing steric hindrance but limiting functional diversity .

Biological Activity

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile, also known as a derivative of 2-methylbenzenecarbonitrile, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a hydroxyl group and an amine functionality that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N2O, and it has a molecular weight of approximately 188.23 g/mol. The presence of both the hydroxyl (-OH) and amino (-NH2) groups suggests potential interactions with various biological targets, including enzymes and receptors.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar functional groups have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests that this compound could be further explored for its anticancer potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar benzenecarbonitrile derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A screening study reported in Antimicrobial Agents and Chemotherapy found that certain nitriles exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, indicating a potential application in treating bacterial infections.

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : The hydroxyl and amino groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Interference with Cell Signaling Pathways : The structural features may allow the compound to interact with specific receptors or signaling molecules, modulating various cellular processes.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 5-Amino-2-methylbenzonitrile | Anticancer | Journal of Medicinal Chemistry |

| 5-Hydroxy-2-methylbenzonitrile | Antimicrobial | Antimicrobial Agents and Chemotherapy |

| 4-(Hydroxymethyl)aniline | Antioxidant | European Journal of Medicinal Chemistry |

Q & A

Q. What are the common synthetic routes for 5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a nucleophilic substitution reaction between an amine-containing precursor (e.g., N,N,N'-tris(2-hydroxybenzyl)-1,2-diaminoethane) and a halogenated aromatic derivative (e.g., chloromethyl-4-methyl-6-formylphenol) in tetrahydrofuran (THF) with triethylamine as a base has been reported. Optimization includes controlling reaction temperature (cooling during reagent addition to minimize side reactions), extended stirring (24 hours), and purification via solvent extraction (CH₂Cl₂/NaHCO₃) followed by recrystallization (ethyl acetate/n-hexane) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : Resolves molecular conformation, hydrogen bonding, and supramolecular packing. For example, triclinic crystal systems (space group P1) with lattice parameters a = 10.1635 Å, b = 11.0440 Å, and c = 13.5439 Å have been observed .

- FT-IR and NMR : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in IR) and aromatic proton environments (e.g., hydroxybenzyl signals at δ 6.5–7.5 ppm in ¹H NMR) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 526.61 for related derivatives) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the conformational stability of this compound?

The compound exhibits multiple intramolecular hydrogen bonds (e.g., O–H⋯N and O–H⋯O) that stabilize its extended ethylenediamine backbone. For instance:

- S(6) hydrogen-bond motifs between phenolic –OH and amine/imine groups restrict rotational freedom .

- Bifurcated hydrogen bonds (e.g., O–H⋯N and O–H⋯O) in the 2-hydroxy-5-methylbenzaldehyde moiety enforce planar geometry, critical for coordinating metal ions in complexes .

Contradictions in reported bond lengths (e.g., O⋯N distances ranging from 2.65–2.85 Å) can arise from solvent polarity or crystallization conditions, necessitating comparative DFT calculations .

Q. What strategies resolve contradictions in crystallographic data interpretation, particularly in hydrogen-bonding networks?

- High-resolution X-ray data collection (e.g., using MoKα radiation at 190 K) reduces thermal motion artifacts .

- SHELX refinement : Employ SHELXL97 with weighting schemes (e.g., w = 1/[σ²(F₀²) + (0.0806P)² + 0.2575P]) to model anisotropic displacement parameters and hydrogen-bond geometries accurately .

- Database surveys (e.g., Cambridge Structural Database) compare observed geometries with analogous structures (e.g., CCDC 1033129) to validate unusual bonding patterns .

Q. How can computational modeling predict the compound’s supramolecular assembly and intermolecular interactions?

- Mercury software : Visualizes crystal packing and identifies π-stacking or van der Waals interactions. For example, inversion dimers linked via O–H⋯O bonds form R₄⁴(8) ring motifs along the [010] axis .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H⋯H contacts ≈ 55%, O⋯H ≈ 30%) to explain packing efficiency .

- Molecular dynamics simulations : Model solvent effects on hydrogen-bond stability, particularly in polar aprotic solvents like DMSO .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing derivatives?

- Stoichiometric control : Maintain a 1:1 molar ratio of amine and aldehyde precursors to avoid oligomerization .

- Crystallization protocols : Use mixed solvents (e.g., ethyl acetate/chloroform) to achieve single crystals suitable for diffraction .

- Redundant characterization : Cross-validate NMR, IR, and mass spectrometry data with crystallographic results to confirm purity .

Q. How can researchers address challenges in metal complexation studies involving this ligand?

- pH-dependent studies : Adjust solution pH to deprotonate phenolic –OH groups, enhancing metal binding (e.g., Ga³⁺ or In³⁺ coordination at pH 6–7) .

- Spectrophotometric titration : Monitor UV-Vis absorbance shifts (e.g., ligand-to-metal charge transfer bands at 300–400 nm) to determine stability constants (log K ≈ 8–10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.